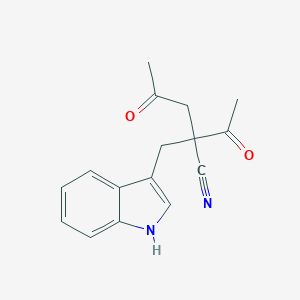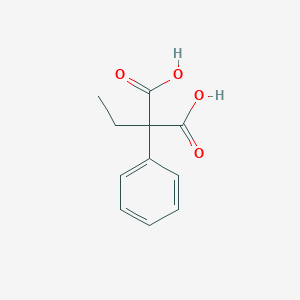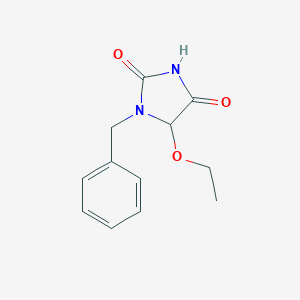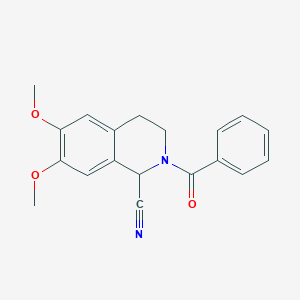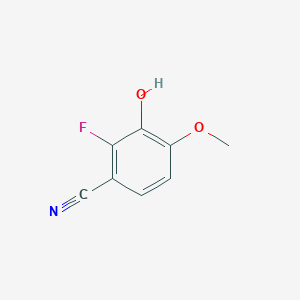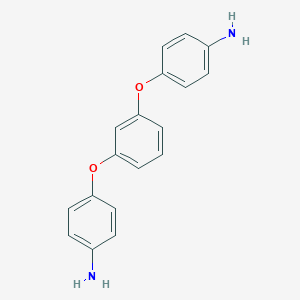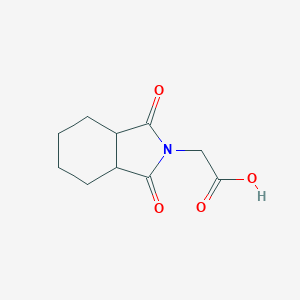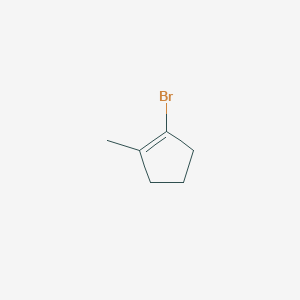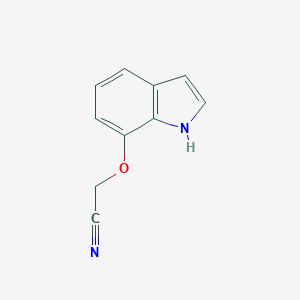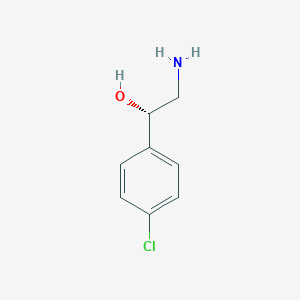
(1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol, also known as (S)-norephedrine, is a chiral compound that has been extensively studied due to its potential applications in the field of pharmaceuticals. It is a derivative of ephedrine, a sympathomimetic drug that is used for the treatment of asthma, nasal congestion, and hypotension.
Mécanisme D'action
(S)-norephedrine acts as a sympathomimetic drug, meaning it stimulates the sympathetic nervous system. It acts as a norepinephrine reuptake inhibitor, which increases the levels of norepinephrine in the synaptic cleft. This leads to an increase in the activity of the sympathetic nervous system, resulting in effects such as increased heart rate, blood pressure, and respiratory rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-norephedrine are similar to those of ephedrine. It has been shown to increase energy expenditure and fat oxidation, leading to weight loss. It has also been studied for its potential use in the treatment of narcolepsy and depression. However, the use of (S)-norephedrine as a weight loss supplement has been controversial due to its potential side effects, such as increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-norephedrine in lab experiments include its availability, low cost, and potential applications in the synthesis of various drugs. However, the limitations include its potential side effects and the need for chiral separation in the synthesis process.
Orientations Futures
There are several future directions for the study of (S)-norephedrine. One direction is the development of new synthetic methods for the production of enantiopure (S)-norephedrine. Another direction is the study of its potential applications in the treatment of various diseases, such as narcolepsy and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of (S)-norephedrine and its potential side effects.
Méthodes De Synthèse
(S)-norephedrine can be synthesized through a variety of methods, including the reduction of ephedrine, the oxidation of norephedrine, and the asymmetric synthesis using chiral reagents. The most common method of synthesis involves the reduction of ephedrine using a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is a mixture of (S)- and (R)-norephedrine, which can be separated using chiral chromatography.
Applications De Recherche Scientifique
(S)-norephedrine has been studied for its potential applications in the field of pharmaceuticals, particularly as a starting material for the synthesis of various drugs. It has been used in the synthesis of drugs such as lisdexamfetamine, a medication used for the treatment of attention deficit hyperactivity disorder (ADHD), and levomethamphetamine, a nasal decongestant. In addition, (S)-norephedrine has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
(1S)-2-amino-1-(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHAZZJNYDEVHL-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


